1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride
Description
Properties
CAS No. |
59177-68-3 |
|---|---|
Molecular Formula |
C16H30Cl2N2O |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]adamantan-2-ol;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c1-17-2-4-18(5-3-17)11-16-9-12-6-13(10-16)8-14(7-12)15(16)19;;/h12-15,19H,2-11H2,1H3;2*1H |
InChI Key |
AHNJRVQNALCMNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC23CC4CC(C2)CC(C4)C3O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methylpiperazinyl Intermediates
A relevant patent describes the preparation of di(4-methylpiperazin-1-yl)methanone, which involves:
- Dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent such as tetrahydrofuran, dichloromethane, or acetonitrile.
- Adding triethylamine to neutralize the acid and facilitate nucleophilic substitution.
- Slowly adding N-methylpiperazine to the reaction mixture, allowing complete reaction over 2-6 hours.
- Extracting the aqueous phase with an organic solvent (preferably dichloromethane), drying, recrystallizing the crude product, and spin-drying to obtain high-purity di(4-methylpiperazin-1-yl)methanone.
Key reaction conditions and ratios:
| Parameter | Value/Range |
|---|---|
| Organic solvent (step 1) | Tetrahydrofuran, dichloromethane, or acetonitrile |
| Solvent volume to 1-chloroformyl-4-methylpiperazine hydrochloride weight ratio | 4-6 ml/g |
| Organic solvent (step 2) | Dichloromethane or ethyl acetate (preferably dichloromethane) |
| Solvent volume to 1-chloroformyl-4-methylpiperazine hydrochloride weight ratio | 5-20 ml/g (preferably 8-12 ml/g) |
| Molar ratio of 1-chloroformyl-4-methylpiperazine hydrochloride to N-methylpiperazine | 1:1 to 1:2 (preferably 1:1.1 to 1:1.3) |
| Molar ratio of 1-chloroformyl-4-methylpiperazine hydrochloride to triethylamine | 1:1 to 1:2 (preferably 1:1.4 to 1:1.6) |
This method emphasizes careful stoichiometric control and purification to achieve high purity, which is critical for subsequent coupling steps with adamantane derivatives.
Proposed Synthetic Route for this compound
Based on the above insights, a plausible preparation method involves:
Preparation of Adamantan-2-ol Intermediate:
- Starting from adamantane, perform selective hydroxylation at the 2-position using oxidizing agents or via known synthetic protocols.
Formation of the Methylene Linker:
- Convert adamantan-2-ol to an activated intermediate such as adamantan-2-yl methanesulfonate or halide to facilitate nucleophilic substitution.
Nucleophilic Substitution with 4-Methylpiperazine:
- React the activated adamantan-2-yl intermediate with 4-methylpiperazine under controlled conditions, possibly in an aprotic solvent like DMF or dichloromethane, with a base such as triethylamine to scavenge acids.
-
- Treat the resulting 1-[(4-methylpiperazin-1-yl)methyl]adamantan-2-ol with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.
Purification and Characterization
Purification: Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) or chromatographic techniques to remove impurities and achieve high purity.
Characterization: Use of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Description | Conditions / Reagents |
|---|---|---|
| 1. Adamantan-2-ol synthesis | Hydroxylation of adamantane at 2-position | Oxidizing agents, controlled temperature |
| 2. Activation of hydroxyl group | Conversion to leaving group (e.g., mesylate or halide) | Methanesulfonyl chloride or halogenating agent, base |
| 3. Nucleophilic substitution | Reaction with 4-methylpiperazine | Aprotic solvent (DMF, DCM), base (triethylamine), room temp to mild heating |
| 4. Salt formation | Formation of dihydrochloride salt | HCl in suitable solvent |
| 5. Purification | Recrystallization or chromatography | Ethanol, ethyl acetate, or other solvents |
| 6. Characterization | NMR, MS, IR, elemental analysis | Standard analytical instrumentation |
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo substitution reactions where one of the nitrogen atoms is replaced by another group, such as an alkyl or aryl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Formation of adamantan-2-one derivatives.
Reduction: Formation of dehydroxylated adamantane derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the adamantane core provides stability and rigidity to the molecule. This combination allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dihydrochloride salt distinguishes it from most analogs, which are monohydrochlorides. This likely enhances aqueous solubility and oral bioavailability .
- Compounds with aryl-piperazine substituents (e.g., ) exhibit higher molecular weights and reduced CNS penetration due to increased hydrophobicity and steric bulk.
Receptor Binding and Selectivity
Adamantane derivatives with piperazine/piperidine moieties often target dopamine D2-like or serotonin receptors. For example:
- The 4-methylpiperidine analog () may exhibit weaker binding to serotonin 5-HT2A receptors compared to the target compound’s methylpiperazine group, which has a higher affinity for basic amine receptors .
- The aryl-piperazine derivative () likely prioritizes peripheral σ-receptors or adrenergic receptors due to its bulky substituent, whereas the target compound’s compact structure favors CNS activity .
Limitations and Opportunities
- Gaps in Data: No direct pharmacokinetic or toxicity data for the target compound are available in the evidence. Extrapolations rely on structural analogs (e.g., ).
- Optimization Potential: Replacing the methylpiperazine with polar groups (e.g., hydroxylated piperidines) could further enhance solubility, while fluorination of adamantane might improve metabolic stability .
Biological Activity
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride, identified by CAS number 59177-68-3, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features a unique adamantane core, which is known for its structural stability and has been utilized in various medicinal chemistry applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 337.328 g/mol. The compound is characterized by the presence of a piperazine ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H30Cl2N2O |
| Molecular Weight | 337.328 g/mol |
| CAS Number | 59177-68-3 |
| LogP | 2.9008 |
| PSA (Polar Surface Area) | 26.71 Ų |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various pathogens, demonstrating significant effectiveness.
Case Studies and Findings
-
In Vitro Studies :
- A study assessed the compound's minimum inhibitory concentration (MIC) against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity with MIC values ranging from 0.5 to 1.0 μg/mL, comparable to standard antibiotics like ampicillin .
- The compound also showed significant biofilm inhibition properties, reducing biofilm formation by over 50% compared to untreated controls .
- Mechanisms of Action :
Cytotoxicity Assessment
In addition to its antimicrobial properties, cytotoxicity studies have been conducted to assess the safety profile of the compound. Hemolytic activity tests revealed low toxicity levels, with hemolysis percentages ranging from 3% to 15% compared to Triton X-100 controls, indicating that the compound is relatively safe for use in therapeutic applications .
Therapeutic Applications
Given its promising biological activities, this compound has potential applications in treating infections caused by multidrug-resistant (MDR) pathogens. Its unique structure may also allow for further modifications to enhance efficacy or reduce toxicity.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies may focus on:
- In Vivo Efficacy : Evaluating the effectiveness of the compound in animal models.
- Combination Therapies : Investigating synergistic effects when used with other antimicrobial agents.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antimicrobial action.
Q & A
Q. Critical parameters :
- Temperature : Alkylation reactions require precise control (e.g., 60–80°C) to avoid decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Stoichiometry : Excess 4-methylpiperazine (1.5–2 eq.) improves yield by driving the alkylation to completion .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon connectivity. For example, adamantane protons resonate at δ 1.6–2.1 ppm, while piperazine methyl groups appear at δ 2.3–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 371.99 for C₂₁H₃₈ClNO₂) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for studying adamantane’s rigid cage and piperazine spatial orientation. C–H···π interactions in the crystal lattice stabilize the structure .
Advanced: How can researchers optimize reaction conditions to minimize by-products during the alkylation step?
Methodological Answer:
- By-product analysis : Common by-products include unreacted adamantane intermediates or over-alkylated piperazine derivatives. Monitor via TLC or HPLC .
- Optimization strategies :
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves selectivity .
- In situ quenching : Add aqueous NH₄Cl to terminate excess alkylating agents and prevent side reactions .
Advanced: What strategies resolve discrepancies in biological activity data across different studies?
Methodological Answer:
- Assay standardization : Use validated protocols (e.g., fixed cell lines, consistent viral titers) to reduce variability in antiviral or receptor-binding studies .
- Data normalization : Express activity as % inhibition relative to controls, accounting for batch-to-batch compound purity differences (e.g., ≥95% purity required) .
- Meta-analysis : Compare IC₅₀ values across studies while adjusting for experimental variables (e.g., pH, incubation time) .
Stability: How do pH and oxidative environments affect the compound’s stability?
Methodological Answer:
- pH sensitivity :
- Acidic conditions (pH <3) : Protonation of piperazine enhances solubility but may hydrolyze the adamantane ether linkage over time .
- Alkaline conditions (pH >8) : Risk of N-demethylation in the piperazine moiety, detected via LC-MS degradation profiling .
- Oxidative stability : Susceptible to radical-mediated oxidation at the adamantane bridgehead. Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent degradation .
Receptor Interaction: What computational approaches predict binding affinities with viral targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with viral polymerases (e.g., influenza A M2 proton channel). Focus on adamantane’s hydrophobic interactions and piperazine’s hydrogen bonding .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories, evaluating RMSD values (<2 Å indicates stable binding) .
- Free-energy perturbation (FEP) : Quantifies ΔG binding for derivatives, guiding structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
